PDK1/Akt/Flt Dual Pathway Inhibitor

描述

Overview of the PI3K/Akt/mTOR Pathway in Cellular Homeostasis and Pathophysiology

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that plays a vital role in maintaining cellular homeostasis. nih.govnih.gov This highly conserved pathway is activated by a multitude of upstream signals, including growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs). nih.gov This activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1) to the cell membrane. nih.govfrontiersin.org PDK1, along with the mTOR complex 2 (mTORC2), phosphorylates and fully activates Akt. nih.gov

Once activated, Akt orchestrates a wide array of cellular processes. It promotes cell growth and proliferation by activating mTOR complex 1 (mTORC1), which in turn phosphorylates downstream targets like S6K1 and 4E-BP1 to enhance protein synthesis. frontiersin.org Furthermore, Akt fosters cell survival by inhibiting pro-apoptotic proteins. frontiersin.org The PI3K/Akt/mTOR pathway is essential for normal physiological functions, including metabolism and immune responses. nih.govtandfonline.com

However, the frequent dysregulation of this pathway is a key driver in the pathogenesis of various diseases, particularly cancer. nih.govtandfonline.com Aberrant activation, often due to mutations in key components of the pathway or upstream regulators like RTKs, leads to uncontrolled cell proliferation, resistance to apoptosis, and altered metabolism, all of which are hallmarks of cancer. youtube.comyoutube.com This makes the PI3K/Akt/mTOR pathway a significant focus for the development of targeted cancer therapies. nih.govyoutube.com

Significance of Fms-like Tyrosine Kinase (FLT) Receptors in Biological Processes and Disease Progression

Fms-like tyrosine kinase 3 (FLT3), a member of the class III receptor tyrosine kinase family, is predominantly expressed in the hematopoietic compartment and plays a critical role in the normal development of hematopoietic stem and progenitor cells. nih.gov The binding of its ligand, FLT3 ligand (FL), induces receptor dimerization, which in turn activates the intrinsic tyrosine kinase activity of FLT3. nih.gov This leads to the autophosphorylation of the receptor and the initiation of several downstream signaling cascades that regulate cell survival, proliferation, and differentiation of hematopoietic progenitors. nih.gov

The significance of FLT3 in disease, particularly in acute myeloid leukemia (AML), is well-established. nih.gov Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately one-third of patients. nih.govnih.gov These mutations, which include internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), result in the constitutive, ligand-independent activation of the FLT3 receptor. nih.gov This aberrant signaling drives uncontrolled proliferation of leukemic cells and is associated with a poor prognosis. nih.gov

Beyond AML, deregulated FLT3 activity has also been implicated in other conditions, such as autoimmune diseases. nih.gov The critical role of FLT3 in driving leukemogenesis has made it a prime target for therapeutic intervention, leading to the development of numerous FLT3 inhibitors. nih.gov However, the efficacy of these inhibitors is often limited by the development of resistance. mdpi.comaacrjournals.org

Another related receptor, soluble Fms-like tyrosine kinase 1 (sFLT1), acts as a decoy receptor for vascular endothelial growth factor (VEGF), thereby inhibiting its signaling. nih.gov While primarily known for its role in regulating angiogenesis, recent evidence suggests that sFLT1 also possesses anti-inflammatory properties and can directly interact with immune cells like macrophages. nih.gov

Rationale for Dual Pathway Inhibition Targeting PDK1/Akt and FLT Axes in Therapeutic Development

The rationale for simultaneously targeting the PDK1/Akt and FLT signaling pathways stems from the intricate crosstalk between these two cascades and the mechanisms of resistance that emerge during targeted cancer therapy. oncotarget.com Constitutively active FLT3, particularly the ITD mutant, is a potent activator of the PI3K/Akt pathway, contributing to the survival and proliferation of leukemic cells. nih.govresearchgate.net

A significant challenge in the treatment of FLT3-mutated AML is the development of resistance to FLT3 inhibitors. mdpi.comnih.gov This resistance can occur through on-target secondary mutations in the FLT3 gene or through the activation of alternative, "off-target" survival pathways that bypass the need for FLT3 signaling. mdpi.comfrontiersin.org The PI3K/Akt pathway is a major escape route for cancer cells under the pressure of FLT3 inhibition. nih.gov Even when FLT3 is effectively inhibited, the downstream PI3K/Akt pathway can remain active, promoting cell survival and leading to therapeutic failure. nih.gov

This understanding has led to the exploration of dual inhibitors that can simultaneously block both the FLT3 and PI3K/Akt pathways. encyclopedia.pub The co-inhibition of these pathways has shown synergistic cytotoxicity in preclinical models of FLT3-ITD AML. researchgate.netnih.gov For instance, combining a FLT3 inhibitor like quizartinib (B1680412) with a dual PI3K/mTOR inhibitor has demonstrated enhanced cell death in AML cells. nih.gov

Furthermore, research has revealed that FLT3-ITD can confer resistance to PI3K/Akt pathway inhibitors by sustaining the mTOR/4EBP1/Mcl-1 pathway through the activation of STAT5. nih.gov This highlights the complex interplay between these signaling networks and reinforces the rationale for a dual-targeting strategy. A compound that dually inhibits PDK1/Akt and FLT3 signaling has the potential to overcome resistance mechanisms that limit the efficacy of single-agent therapies, offering a more robust and durable anti-leukemic effect. sigmaaldrich.comsigmaaldrich.com By simultaneously blocking a key driver mutation (FLT3) and a critical survival pathway (PDK1/Akt), dual inhibitors represent a promising approach to improve outcomes for patients with diseases like AML. encyclopedia.pubnih.gov

属性

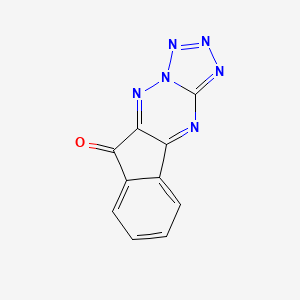

IUPAC Name |

10,11,12,13,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPANHMGWPXVBQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Pdk1/akt/flt Dual Pathway Inhibitor

Direct Kinase Inhibition Profile

The inhibitor has been shown to directly interact with and inhibit the activity of several key kinases.

Direct Inhibition of PDK1 Activity

The compound directly inhibits the activity of 3-phosphoinositide-dependent protein kinase-1 (PDK1) in a dose-dependent manner. sigmaaldrich.commerckmillipore.comsigmaaldrich.comguidetopharmacology.org PDK1 is a crucial kinase that plays a central role in the activation of Akt and other AGC kinases. nih.govnih.gov By directly targeting PDK1, the inhibitor disrupts a critical node in cellular signaling pathways. scbt.com

Direct Inhibition of Akt Activity

In addition to PDK1, the inhibitor also directly suppresses the activity of Akt (also known as protein kinase B) in in vitro kinase assays. sigmaaldrich.commerckmillipore.comsigmaaldrich.comguidetopharmacology.org Akt is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, and migration. nih.gov The direct inhibition of Akt, in conjunction with PDK1 inhibition, provides a two-pronged attack on this critical survival pathway.

Inhibition of Flt Kinase Activity (e.g., VEGFR-1/FLT1, VEGFR-2/KDR)

The inhibitor also demonstrates activity against Fms-like tyrosine kinase 3 (Flt3). sigmaaldrich.commerckmillipore.comsigmaaldrich.com This dual-targeting nature against both the PDK1/Akt and Flt3 signaling pathways has been shown to be effective in certain cancer cells that are resistant to inhibitors targeting only the PDK1/Akt pathway. sigmaaldrich.commerckmillipore.comsigmaaldrich.com

Other Identified Kinase Interactions (e.g., ERBB2/HER2, AXL)

Research has indicated potential interactions with other kinases. For instance, the AXL receptor tyrosine kinase has been shown to heterodimerize with HER2 (ERBB2), leading to the activation of the PI3K/AKT pathway. nih.gov Inhibition of AXL has been observed to inactivate the AKT and MAPK pathways. mdpi.com While direct inhibition of HER2 and AXL by this specific dual pathway inhibitor is not explicitly detailed in the provided information, the interconnectedness of these signaling pathways suggests a broader impact. Dual inhibitors of HER1 and HER2 are known to exist. core.ac.uk

Downstream Signaling Cascade Modulation

The direct inhibition of upstream kinases by this compound leads to significant alterations in downstream signaling events.

Impact on Akt Phosphorylation (Ser473 and Thr308)

A key consequence of the inhibitor's action is the blockage of cellular phosphorylation of Akt at two critical sites: Serine 473 (Ser473) and Threonine 308 (Thr308). sigmaaldrich.commerckmillipore.comsigmaaldrich.com The phosphorylation of both of these sites is necessary for the full activation of Akt. aacrjournals.orghaematologica.org PDK1 is responsible for phosphorylating Thr308. aacrjournals.orghaematologica.org The phosphorylation of Ser473, often attributed to the mTORC2 complex, further enhances Akt activity. aacrjournals.orghaematologica.org By preventing the phosphorylation at both of these residues, the inhibitor effectively shuts down Akt signaling. sigmaaldrich.commerckmillipore.comsigmaaldrich.com

Table 1: Summary of Kinase Inhibition and Downstream Effects

| Target Kinase | Effect of Inhibitor | Downstream Consequence |

|---|---|---|

| PDK1 | Direct, dose-dependent inhibition sigmaaldrich.commerckmillipore.comsigmaaldrich.comguidetopharmacology.org | Reduced phosphorylation of Akt at Thr308 sigmaaldrich.commerckmillipore.comsigmaaldrich.com |

| Akt | Direct, dose-dependent inhibition sigmaaldrich.commerckmillipore.comsigmaaldrich.comguidetopharmacology.org | Reduced overall Akt signaling |

| Flt3 | Inhibition sigmaaldrich.commerckmillipore.comsigmaaldrich.com | Disruption of Flt3-mediated signaling pathways |

| Akt Phosphorylation | Blocks phosphorylation at Ser473 and Thr308 sigmaaldrich.commerckmillipore.comsigmaaldrich.com | Complete inactivation of Akt signaling |

Modulation of PI3K/Akt/mTOR Axis Effectors (e.g., p70S6 kinase, 4E-binding protein)

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation. sigmaaldrich.comsdbonline.org PDK1/Akt/Flt dual pathway inhibitors directly impede this axis by inhibiting PDK1 and Akt. merckmillipore.comsigmaaldrich.comaacrjournals.org This inhibition prevents the downstream phosphorylation and activation of key effectors.

One such effector is the p70 ribosomal S6 kinase (p70S6K) . The activation of p70S6K is dependent on phosphorylation by PDK1. sdbonline.orgnih.gov By inhibiting PDK1, the dual pathway inhibitor prevents the activation of p70S6K, which in turn would normally phosphorylate the S6 ribosomal protein, a component of the 40S ribosomal subunit, to promote protein synthesis and cell growth. aacrjournals.orgcellsignal.com

Another critical downstream target is the 4E-binding protein (4E-BP) . The phosphorylation of 4E-BP by mTOR, which is activated by Akt, leads to the release of the eukaryotic translation initiation factor 4E (eIF4E). sigmaaldrich.comcellsignal.com eIF4E is then free to initiate the translation of mRNAs crucial for cell proliferation. By inhibiting the upstream activators PDK1 and Akt, the dual pathway inhibitor effectively prevents the phosphorylation of 4E-BP, keeping eIF4E sequestered and thereby inhibiting protein synthesis. sigmaaldrich.comcellsignal.com

Research has demonstrated that the small-molecule kinase inhibitor KP372-1, which incorporates a PDK1/Akt/Flt dual pathway inhibitor component, effectively abrogates the phosphorylation of p70S6 kinase. aacrjournals.org

Influence on MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that governs cell proliferation, differentiation, and survival. nih.govnih.gov There is evidence of significant crosstalk between the PI3K/Akt and MAPK/ERK pathways. nih.gov

Studies have indicated that PDK1 can directly phosphorylate and activate MEK1 and MEK2, the upstream kinases of ERK. nih.gov The phosphorylation sites on MEK1 (Ser222) and MEK2 (Ser226) are essential for their full activation. nih.gov Therefore, by inhibiting PDK1, the dual pathway inhibitor can attenuate the activation of the MAPK/ERK pathway. nih.gov This was supported by findings where PDK1 gene silencing led to reduced MEK and MAPK activity. nih.gov

Furthermore, research using a this compound has shown that it can lead to PDK1-dependent ERK phosphorylation, highlighting the intricate connection between these pathways. researchgate.net

Modulation of Protein Kinase C (PKC) Pathway Components

The Protein Kinase C (PKC) family of serine/threonine kinases is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov PDK1 has been identified as a key upstream regulator of several PKC isotypes. nih.govnih.gov

PDK1 can directly phosphorylate the activation loop of PKC isoforms, a step that is often crucial for their activation. nih.gov Research has shown that PDK1 can phosphorylate PKCζ and PKCδ both in vitro and in a PI 3-kinase-dependent manner in cells. nih.gov Furthermore, various members of the PKC family have been found to form complexes with PDK1. nih.gov The broad-spectrum kinase inhibitor UCN-01, which is known to inhibit PDK1, also demonstrates potent inhibition of several PKC isoforms. aacrjournals.orgoncotarget.com This suggests that by targeting PDK1, dual pathway inhibitors can indirectly modulate the activity of PKC pathway components. nih.govaacrjournals.org

Interference with Checkpoint Kinase 1 (Chk1) Pathway

Checkpoint Kinase 1 (Chk1) is a critical component of the DNA damage response, playing a key role in cell cycle arrest to allow for DNA repair. oncotarget.comnih.gov The kinase inhibitor UCN-01 has been shown to be a potent inhibitor of Chk1. aacrjournals.orgoncotarget.com In addition to its effects on Chk1, UCN-01 also targets PDK1. aacrjournals.orgoncotarget.com

This dual inhibition has implications for cancer therapy. In colorectal cancer stem-like cells, UCN-01 was found to impair the DNA damage response. oncotarget.com Immunoblotting analysis revealed that UCN-01, both alone and in combination with irinotecan (B1672180), affected the ATR-mediated phosphorylation of Chk1. oncotarget.com This suggests that inhibitors targeting PDK1 may also interfere with the Chk1 pathway, potentially sensitizing cancer cells to DNA-damaging agents.

Regulation of ADAM17/TACE Phosphorylation and Activity

ADAM17, also known as TNF-α converting enzyme (TACE), is a sheddase responsible for the cleavage and release of various cell surface proteins, including tumor necrosis factor-alpha (TNF-α). researchgate.netmdpi.com The activity of TACE can be regulated by phosphorylation.

Studies have shown that TACE can be phosphorylated on threonine residues in its cytoplasmic tail. researchgate.net Research has implicated PDK1 in this process, with findings indicating that ERK phosphorylation, which can be influenced by PDK1, is PDK1-dependent. researchgate.net In the context of Alzheimer's disease, it has been proposed that increased PDK1 and Akt activity leads to the phosphorylation of TACE, which in turn affects its cellular localization and activity. mdpi.com A mutation in the PH-domain of PDK1 was found to affect Aβ-induced TACE phosphorylation and improve its translocation to the plasma membrane. mdpi.com This suggests that PDK1/Akt pathway inhibitors could modulate TACE activity by altering its phosphorylation state.

Modulation of Anti-apoptotic BCL-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with anti-apoptotic members such as Bcl-2 and Bcl-xL promoting cell survival. oncotarget.commdpi.com The PI3K/Akt pathway plays a significant role in regulating the function of these proteins. mdpi.comnih.gov

Activated Akt can phosphorylate and inactivate pro-apoptotic Bcl-2 family members like BAD. aacrjournals.orgtandfonline.com This phosphorylation prevents BAD from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting cell survival. tandfonline.com By inhibiting Akt, dual pathway inhibitors can prevent the phosphorylation of BAD, allowing it to exert its pro-apoptotic function. aacrjournals.org

Furthermore, the PI3K/Akt pathway can influence the expression levels of Bcl-2 family proteins. mdpi.comnih.gov Inhibition of the PI3K/Akt pathway has been shown to reduce the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while increasing the expression of pro-apoptotic proteins Bax and Bak. nih.gov The combined inhibition of the PI3K/Akt/mTOR pathway and Bcl-2/Bcl-xL has been shown to dramatically enhance leukemic cell death. oncotarget.com

Research on the small-molecule kinase inhibitor KP372-1 demonstrated that it abrogated the phosphorylation of BAD via the PI3K/Akt signaling pathway. aacrjournals.org Additionally, pharmacological inhibition of PDK1 has been shown to increase the Bax/Bcl-2 apoptotic ratio. nih.gov

Cellular and Molecular Responses to Pdk1/akt/flt Dual Pathway Inhibitor

Cell Viability and Proliferation Inhibition

The dual inhibition of the PDK1/Akt and Flt3 pathways effectively curtails the viability and proliferative capacity of various cancer cells. This class of inhibitors has demonstrated a potent ability to reduce cell growth, particularly in hematological malignancies like Acute Myelogenous Leukemia (AML). The efficacy is observed across different Flt3 mutation statuses. For instance, a specific PDK1/Akt/Flt dual pathway inhibitor has shown significant activity in killing AML cells, with average IC50 values of 1.05 µM in cells with wild-type Flt3, 1.91 µM in those with a single mutant ITD/D835, and 0.43 µM in cells with a double mutant Flt3-ITD-TDK. sigmaaldrich.com This demonstrates the inhibitor's effectiveness against AML cells that might be resistant to agents targeting only a single pathway. sigmaaldrich.comsigmaaldrich.com

Research on other cancer types, such as melanoma, corroborates these findings. A kinase inhibitor screen identified that a this compound resulted in near-complete growth inhibition (99.8-99.9%) in melanoma cell lines when tested at a 1 µM concentration. nih.gov However, the impact on proliferation can be context-dependent. Studies using selective allosteric PDK1 inhibitors have shown that while the growth of cancer cells in standard two-dimensional (monolayer) cultures is minimally affected, the same inhibition significantly impairs anchorage-independent growth in three-dimensional culture systems, which more closely mimics a tumor's natural environment. nih.gov This suggests that the pathway's role in proliferation is particularly critical for tumor formation and growth in a more complex architecture. nih.gov

Table 1: Inhibition of Cancer Cell Growth by PDK1/Akt/Flt Pathway Inhibitors This table is interactive. You can sort and filter the data.

| Cell Line Type | Compound | Endpoint | Value | Source |

|---|---|---|---|---|

| AML (wild-type Flt3) | This compound | IC50 | 1.05 µM | sigmaaldrich.com |

| AML (single mutant ITD/D835) | This compound | IC50 | 1.91 µM | sigmaaldrich.com |

| AML (double mutant Flt3-ITD-TDK) | This compound | IC50 | 0.43 µM | sigmaaldrich.com |

| Sk-Mel-2 (Melanoma) | This compound | % Growth Inhibition (at 1 µM) | 99.8% | nih.gov |

Apoptosis Induction

A primary mechanism through which PDK1/Akt/Flt dual pathway inhibitors exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. The PDK1/Akt pathway is a critical pro-survival signaling route, and its blockade effectively removes the signals that prevent a cell from undergoing apoptosis. Research has shown that a cell-permeable this compound selectively induces apoptosis in AML cells while having little effect on normal CD34+ progenitor cells. sigmaaldrich.comsigmaaldrich.comscbt.com

The inhibition of Akt, a central node in this pathway, is key to this pro-apoptotic effect. Fully activated Akt modulates several substrates that are crucial for cell survival. haematologica.org By blocking Akt phosphorylation at both Ser473 and Thr308, dual pathway inhibitors shut down this survival signaling. sigmaaldrich.com Other inhibitors that target the PDK1/Akt pathway, such as BX-912 and Polyphyllin I, have also been shown to induce apoptosis in various cancer cell lines. medchemexpress.eu The simultaneous inhibition of both the PI3K/PDK1 and mTOR pathways, which are often co-activated in leukemia, may be particularly effective at inducing apoptosis in blast cells. haematologica.org

Cell Cycle Progression Alterations (e.g., G2/M phase arrest)

The PDK1/Akt pathway plays a significant role in regulating the cell cycle, and its inhibition can lead to arrests at critical checkpoints, preventing cancer cells from dividing. nih.gov Specifically, inhibition of this pathway has been linked to cell cycle arrest in the G2/M phase. For example, Polyphyllin I, a natural compound that acts as an inhibitor of PDK1/Akt/mTOR signaling, has been shown to induce G2/M phase arrest. medchemexpress.eu Another compound, DCZ3301, which inhibits the Akt pathway, also causes G2/M cell cycle arrest and induces apoptosis. medchemexpress.com

Akt signaling promotes progression through the G1/S and G2/M transitions by phosphorylating both activators and inhibitors of cyclin-dependent kinases (CDKs). nih.gov For instance, Akt activity is considered necessary for efficient entry into mitosis during unperturbed cell cycles. nih.gov By blocking these pro-division signals, dual pathway inhibitors can halt the cell cycle. This disruption prevents the proliferation of malignant cells and can sensitize them to other therapeutic agents. The ability of p53 to mediate cell cycle arrests in both the G1 and G2 phases is also influenced by the IGF-1R/AKT pathway, highlighting the complex interplay of signaling networks in cell cycle control. amegroups.org

Telomerase Activity Modulation and Telomere Shortening

The integrity of telomeres, the protective caps (B75204) at the ends of chromosomes, is crucial for genomic stability and is maintained by the enzyme telomerase. Cancer cells often exhibit high telomerase activity to achieve replicative immortality. mdpi.com The PI3K/Akt signaling pathway has been identified as a key regulator of telomere maintenance.

Specifically, research has demonstrated that Akt can phosphorylate the telomeric repeat-binding factor 1 (TRF1), a core component of the shelterin complex that protects telomeres. nih.gov This phosphorylation is important for the stable binding of TRF1 to the telomeres. When cells were engineered with a non-phosphorylatable mutant of TRF1, they exhibited decreased TRF1 binding, which led to increased DNA damage at the telomeres and accelerated telomere shortening. nih.gov Therefore, by inhibiting Akt, a dual pathway inhibitor can disrupt the protective function of TRF1. This disruption can lead to telomere dysfunction, increased genomic instability, and ultimately, a reduced capacity for cell proliferation. These findings suggest that extracellular signals that activate the PI3K/Akt pathway can regulate telomere length and protection, and inhibiting this pathway can negatively impact the mechanisms that allow cancer cells to sustain unlimited division. nih.gov

Impact on Cellular Migration

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The PDK1/Akt signaling pathway is a central hub that regulates these processes. researchgate.net Pharmacological inhibition of PDK1 has been shown to significantly impair cancer cell migration and invasion. nih.gov

PDK1 regulates cell migration through a variety of downstream signaling transducers. researchgate.net The overexpression of PDK1 has been linked to enhanced invasiveness of tumor cells. By blocking this kinase, dual pathway inhibitors can effectively interfere with the cell's migratory machinery. This effect is distinct from the impact on proliferation, as studies have shown that PDK1 inhibition can impair migration and invasion even while having minimal effects on the growth of cells in a standard monolayer culture. nih.gov This highlights a critical role for the PDK1/Akt pathway in the context of tumor progression and metastasis. nih.govresearchgate.net

Mechanisms of Drug Resistance and Strategies to Overcome Them in the Context of Pdk1/akt/flt Dual Pathway Inhibitor

Involvement of the PI3K/Akt/mTOR Pathway in Drug Resistance Mechanisms

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. scientificarchives.com Dysregulation of this pathway is a frequent event in many cancers and is strongly associated with both intrinsic and acquired resistance to various therapies. nih.govmdpi.comnih.gov

Hyperactivation of the PI3K/Akt/mTOR pathway can occur through various mechanisms, including mutations in key genes like PIK3CA, loss of the tumor suppressor PTEN, or activation of receptor tyrosine kinases (RTKs). nih.govmdpi.com This activated pathway can then promote drug resistance through several downstream effects:

Promotion of cell survival: Akt, a central kinase in the pathway, can phosphorylate and inactivate pro-apoptotic proteins, thereby preventing cancer cells from undergoing programmed cell death in response to chemotherapy.

Increased proliferation: The pathway stimulates protein synthesis and cell cycle progression, allowing cancer cells to continue dividing despite the presence of anti-cancer drugs.

Metabolic reprogramming: Cancer cells can alter their metabolism to support rapid growth and resistance, a process often driven by the PI3K/Akt/mTOR pathway.

Crosstalk with other signaling pathways: The PI3K/Akt/mTOR pathway can interact with other signaling cascades, such as the MAPK pathway, to create redundant survival signals that bypass the effects of targeted therapies. scientificarchives.com

The central role of this pathway in drug resistance has made it an attractive target for the development of new cancer drugs. nih.govresearchgate.net

Overcoming Resistance to Chemotherapeutic Agents

The PDK1/Akt/Flt dual pathway inhibitor has demonstrated the ability to overcome resistance to standard chemotherapeutic agents in preclinical models of leukemia.

Reversal of Vincristine (B1662923) Resistance in Acute Lymphoblastic Leukemia

Vincristine is a key component of treatment regimens for acute lymphoblastic leukemia (ALL), but the development of resistance is a major clinical challenge. aacrjournals.org Studies have implicated the PI3K/Akt/mTOR pathway in this resistance. aacrjournals.orgresearchgate.net

In a study investigating vincristine resistance in ALL cell lines, the this compound, referred to as KP372-1, was found to be highly potent against both vincristine-sensitive and vincristine-resistant cells, with an IC50 of less than 100 nM. aacrjournals.org This suggests that the inhibitor can bypass the mechanisms that confer resistance to vincristine. Furthermore, the study showed that combining PI3K/Akt pathway inhibitors with vincristine led to increased cell death in resistant cells. aacrjournals.org This provides a strong rationale for the clinical investigation of this dual pathway inhibitor in patients with relapsed or refractory ALL.

Reversal of Daunorubicin (B1662515) Resistance in Acute Myelogenous Leukemia

Daunorubicin is a standard induction chemotherapy agent for acute myelogenous leukemia (AML). Resistance to daunorubicin is a significant factor in treatment failure. The PI3K/Akt pathway has been shown to be activated in response to daunorubicin treatment in AML cell lines, suggesting a role in drug resistance. dntb.gov.ua

The this compound has been shown to effectively kill AML cells, including those with mutations that make them resistant to other inhibitors. sigmaaldrich.comsigmaaldrich.com This compound induces apoptosis in AML cells while having minimal effect on normal progenitor cells. sigmaaldrich.com By simultaneously inhibiting both the PDK1/Akt and Flt3 signaling pathways, this dual inhibitor offers a promising strategy to overcome resistance in AML. sigmaaldrich.comsigmaaldrich.com The compound directly inhibits the kinase activity of PDK1 and Akt, blocking the phosphorylation of Akt at both Ser473 and Thr308. sigmaaldrich.comsigmaaldrich.com

Intrinsic Multidrug Resistance in Chromosomally Unstable Cancer Cells

Chromosomal instability (CIN) is a hallmark of many cancers and is associated with poor prognosis and drug resistance. ucl.ac.ukmdpi.com A study investigating the link between CIN and drug sensitivity in colorectal cancer cell lines found that cell lines with high CIN (CIN+) displayed significant intrinsic multidrug resistance compared to those with low CIN (CIN-). aacrjournals.org

The study screened a library of 160 kinase inhibitors to identify compounds that could selectively target CIN+ cells. While no inhibitor was found to be specifically more effective against CIN+ cells, the this compound was among the compounds tested. aacrjournals.org The results indicated that CIN+ cells were generally more resistant to a wide range of kinase inhibitors, including the this compound. aacrjournals.org This suggests that the mechanisms of multidrug resistance conferred by CIN are broad and may not be easily overcome by targeting a single pathway.

Combination Therapeutic Strategies Involving Pdk1/akt/flt Dual Pathway Inhibitor Preclinical

Synergy with Conventional Chemotherapeutic Agents

Combining PDK1/Akt/Flt3 inhibition with standard-of-care chemotherapy aims to potentiate the cytotoxic effects of these traditional agents and address intrinsic or acquired resistance mechanisms.

Combination with Irinotecan (B1672180) in Colorectal Cancer Stem-like Cells

The efficacy of irinotecan, a first-line treatment for colorectal cancer, can be limited by the emergence of resistant cells. Research indicates that the Akt pathway is activated as a feedback mechanism in response to irinotecan-induced senescence, a state of permanent proliferation loss. mdpi.com While senescence is a tumor-suppressive mechanism, some cells can escape this state, leading to tumor relapse. mdpi.com

Preclinical studies have shown that inhibiting the Akt pathway can prevent this emergence and improve the efficacy of irinotecan treatment. The inhibition of Akt shifts the cellular response from senescence to apoptosis, a form of programmed cell death. mdpi.com This switch is associated with the downregulation of p21waf1 and a concurrent activation of apoptosis through Noxa upregulation and Mcl-1 inactivation. mdpi.com Therefore, targeting the Akt pathway, a key function of a PDK1/Akt/Flt3 dual inhibitor, in sequence with senescence-inducing chemotherapies like irinotecan, is proposed to reduce cell emergence and enhance apoptosis, thereby potentially improving outcomes for irinotecan-refractory colorectal cancers. mdpi.com

| Combination | Cancer Model | Key Findings | Mechanism of Synergy |

|---|---|---|---|

| Akt Inhibitor + Irinotecan (SN-38, active metabolite) | Colorectal Cancer Cells (in vitro & in vivo) | Improved treatment efficacy and prevention of emergent cell populations. mdpi.com | Switches cellular response from senescence to apoptosis; prevents emergence of resistant cells. mdpi.com |

Combination with Daunorubicin (B1662515) in Acute Myelogenous Leukemia

In Acute Myelogenous Leukemia (AML), particularly cases with FMS-like tyrosine kinase 3 (FLT3) mutations, combining targeted inhibitors with conventional chemotherapy is a key area of investigation. nih.gov The FLT3 pathway is a critical survival pathway in AML, and its inhibition is a primary therapeutic strategy. frontiersin.orgnih.gov Concurrently, the PI3K/Akt pathway is frequently activated in AML, contributing to cell survival and chemoresistance. aacrjournals.orgoncotarget.com

Studies have shown that daunorubicin, a standard chemotherapeutic agent for AML, can itself induce the activation of the PI3K/Akt pathway in leukemia cell lines. nih.gov This activation can counteract the drug's cytotoxic effects. This provides a strong rationale for the concurrent use of an inhibitor that targets both FLT3 and the PDK1/Akt pathway. Preclinical evidence supports the combination of FLT3 inhibitors with daunorubicin, demonstrating synergistic cytotoxicity in FLT3-ITD positive leukemia cells. nih.gov A dual PDK1/Akt/Flt3 inhibitor would theoretically offer a superior benefit by not only directly targeting the mutated FLT3 kinase but also blocking the daunorubicin-induced activation of the pro-survival Akt pathway.

| Combination | Cancer Model | Key Findings & Rationale | Mechanism of Synergy |

|---|---|---|---|

| FLT3 Inhibitor (e.g., Sunitinib) + Daunorubicin | FLT3/ITD-positive murine and human AML cells (MV4-11) | Synergistic cytotoxicity observed. nih.gov | Simultaneous targeting of oncogenic FLT3 signaling and chemotherapy-induced damage. nih.gov |

| PDK1/Akt/Flt3 Inhibitor + Daunorubicin (Projected) | Acute Myelogenous Leukemia (AML) | Daunorubicin activates the pro-survival PI3K/Akt pathway. nih.gov A dual inhibitor could block this resistance mechanism while also targeting FLT3. | Potentiates chemotherapy by blocking a key survival pathway (Akt) and targeting the primary oncogenic driver (FLT3). frontiersin.orgnih.gov |

Combination with Other Targeted Agents

Pairing a PDK1/Akt/Flt3 inhibitor with other targeted drugs aims to create a more comprehensive blockade of cancer signaling, potentially overcoming resistance that arises from pathway redundancy or crosstalk.

Combination with Imatinib (B729) in BCR-ABL+ Leukemias

In chronic myeloid leukemia (CML), the BCR-ABL fusion protein is a key oncogenic driver, and tyrosine kinase inhibitors (TKIs) like imatinib are the standard of care. nih.govresearchgate.net However, resistance to imatinib remains a clinical challenge, often linked to the activation of alternative survival pathways, including the PI3K/Akt signaling cascade. nih.gov

Preclinical studies have investigated the combination of a dual PI3K/PDK-1 inhibitor, BAG956, with imatinib in BCR-ABL-expressing cells. The results demonstrated that BAG956 could enhance the inhibitory effects of imatinib both in vitro and in vivo. mdpi.com The combination was shown to block Akt phosphorylation induced by BCR-ABL and induce apoptosis in CML cell lines and patient-derived bone marrow cells. mdpi.com This suggests that simultaneously targeting the primary driver (BCR-ABL) with imatinib and a key downstream survival pathway with a PDK1/Akt inhibitor can overcome resistance and produce a more potent anti-leukemic effect. nih.govmdpi.com

| Combination | Cancer Model | Key Findings | Mechanism of Synergy |

|---|---|---|---|

| BAG956 (dual PI3K/PDK-1 inhibitor) + Imatinib/Nilotinib | BCR-ABL-expressing cell lines and patient bone marrow cells (in vitro & in vivo) | Enhanced inhibitory effects and induction of apoptosis. mdpi.com | Blocks BCR-ABL-induced Akt phosphorylation, a key survival signal and resistance pathway. mdpi.com |

Comparative and Combinatorial Studies with Other Akt Inhibitors

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and various inhibitors targeting different nodes of this pathway have been developed. ub.eduijbs.com These include PI3K inhibitors, pan-Akt inhibitors (e.g., MK-2206), and mTOR inhibitors (e.g., rapamycin). nih.govpreprints.org A dual PDK1/Akt/Flt3 inhibitor offers a distinct profile by targeting Akt activation at two points: directly at Akt and upstream via PDK1, which is essential for Akt phosphorylation at Thr308.

Inhibiting PDK1 may offer advantages over targeting Akt alone. PDK1 activates multiple other kinases in the AGC superfamily, not just Akt, which can also contribute to oncogenesis. Furthermore, resistance to PI3K or Akt inhibitors can emerge through the PDK1-SGK axis, which can substitute for Akt signaling. Therefore, a compound that inhibits PDK1 could potentially circumvent this resistance mechanism. Comparative studies suggest that dual PI3K/mTOR inhibitors can be more effective than single-target agents. nih.gov A PDK1/Akt/Flt3 inhibitor could similarly provide a more profound and durable pathway inhibition compared to an Akt-only inhibitor, justifying its use in combination with agents that might otherwise trigger resistance through this pathway.

| Inhibitor Class | Example Compound(s) | Primary Target(s) | Potential Advantage/Rationale |

|---|---|---|---|

| Pan-Akt Inhibitor | MK-2206, GSK690693 | Akt1, Akt2, Akt3 | Direct inhibition of a central survival kinase. preprints.org |

| PI3K/mTOR Inhibitor | NVP-BEZ235 | PI3K, mTORC1/2 | Broad pathway inhibition by targeting upstream PI3K and downstream mTOR. nih.gov |

| PDK1 Inhibitor | GSK2334470, BX-795 | PDK1 | Blocks activation of Akt and other AGC kinases (e.g., SGK), potentially overcoming resistance. |

| PDK1/Akt/Flt3 Inhibitor | KP372-1 | PDK1, Akt, Flt3 | Simultaneously targets a primary oncogenic driver (Flt3) and a key survival pathway (PDK1/Akt) at multiple levels. frontiersin.orgnih.gov |

Combination with Checkpoint Kinase Inhibitors

Checkpoint kinase 1 (CHK1) is a critical component of the DNA damage response (DDR), arresting the cell cycle to allow for repair. researchgate.net Many cancers, particularly those with p53 mutations, are highly dependent on CHK1 for survival when under genotoxic or replicative stress. researchgate.netnih.gov This has led to the development of CHK1 inhibitors as a therapeutic strategy to induce "mitotic catastrophe" and cell death. researchgate.net

Preclinical studies have revealed a strong synergistic interaction between inhibitors of the PI3K/Akt pathway and CHK1 inhibitors. nih.govnih.gov The rationale is that inhibition of PI3K/Akt signaling can lead to increased replication stress, making cancer cells even more reliant on the CHK1-mediated checkpoint for survival. nih.gov Combining a PI3K/mTOR inhibitor (samotolisib) with a CHK1 inhibitor (prexasertib) showed synergistic or additive antitumor activity in triple-negative breast cancer models. aacrjournals.org Similarly, combining PI3K/mTOR inhibition with a CHK1 inhibitor in high-grade serous ovarian cancer models led to increased DNA damage, lethal replication stress, and enhanced cell death. nih.gov A dual PDK1/Akt/Flt3 inhibitor, by suppressing the PI3K/Akt pathway, would be expected to synergize with CHK1 inhibitors through this same mechanism of augmenting replication stress and overwhelming the cell's ability to repair DNA damage.

| Combination | Cancer Model | Key Findings | Mechanism of Synergy |

|---|---|---|---|

| PI3K Inhibitor (BYL719) + CHK1 Inhibitor (PF477736) | Oral Cavity Squamous Cell Carcinoma (OSCC) cell lines | Significantly decreased cell proliferation compared to single agents. nih.gov | Suppression of CHK1, AKT, and 4E-BP1 phosphorylation. nih.gov |

| PI3K/mTOR Inhibitor (Samotolisib) + CHK1 Inhibitor (Prexasertib) | Triple-Negative Breast Cancer (TNBC) cell lines and PDX models | Synergistic or additive antitumor activity. aacrjournals.org | Hypothesized to increase replication stress and promote synergistic antitumor activity. aacrjournals.org |

| PI3K/mTOR Inhibitor + CHK1 Inhibitor | High-Grade Serous Ovarian Cancer (HGSOC) models | Synergistic cytotoxicity, increased DNA damage, and apoptosis. nih.gov | Augments CHK1 inhibitor-induced replication stress and impairs DNA repair. nih.gov |

In Vitro Cellular Models

2D Monolayer Cell Culture Systems (e.g., various cancer cell lines, fibroblasts)

The dual PDK1/Akt/Flt pathway inhibitor, KP372-1, has been evaluated in a variety of 2D monolayer cell culture systems, primarily using cancer cell lines to assess its anti-leukemic and anti-cancer properties.

Acute Myeloid Leukemia (AML) Cell Lines:

A significant body of research has focused on the effects of KP372-1 on AML cell lines. Studies have utilized cell lines such as KG-1, U937, TF-1, and NB4 to investigate the inhibitor's impact on cell viability and apoptosis. The research demonstrated that KP372-1 induces apoptosis in these cell lines. Furthermore, the inhibitor was shown to decrease the colony-forming ability of primary AML samples with an IC50 of less than 200 nmol/L, while exhibiting minimal cytotoxic effects on normal hematopoietic progenitor cells nih.govechelon-inc.com.

The mechanism of action in these AML cell lines involves the simultaneous inhibition of critical pro-survival kinases, leading to mitochondrial dysfunction and subsequent apoptosis nih.gov. Western blot analysis confirmed that KP372-1 decreased the phosphorylation of AKT on both Ser473 and Thr308, abrogated the phosphorylation of downstream targets like p70S6 kinase, BAD, and Foxo3a, and downregulated the expression of PIM-1 through direct inhibition of FLT3 nih.gov.

In a kinase inhibitor library screening, KP372-1 was identified as a potent agent against AML cells, with cell survival being less than or equal to 50% at concentrations below 0.5μM nih.gov.

Murine BaF3 Cells with FLT3 Mutations:

To investigate the inhibitor's efficacy against specific genetic alterations in leukemia, murine BaF3 cells transfected with wild-type FLT3 or mutated forms (FLT3/ITD and FLT3/D835G) were utilized. KP372-1 induced pronounced apoptosis in these cell lines, irrespective of their FLT3 mutation status nih.gov.

Lung Cancer Cell Lines:

The dose-response of the A549 non-small cell lung cancer cell line to a PDK1/Akt1/Flt3 dual pathway inhibitor has also been characterized. Different concentrations of the inhibitor were tested to measure the cellular response, providing data on its potential efficacy in this cancer type researchgate.net.

Thyroid Cancer and Head and Neck Squamous Cell Carcinoma Cell Lines:

The application of KP372-1 has extended to other cancer types, including thyroid cancer and squamous cell carcinoma of the head and neck. In these cell lines, the inhibitor has been shown to suppress Akt activity, inhibit cell proliferation, and induce apoptosis and anoikis guidetopharmacology.org.

Glioblastoma Cell Lines:

Research has also demonstrated the ability of KP372-1 to inhibit the Akt survival pathway in human glioblastoma cells guidetopharmacology.org.

Interactive Data Table: Effect of KP372-1 on Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings |

| KG-1, U937, TF-1, NB4 | Acute Myeloid Leukemia | Induction of apoptosis, decreased colony-forming ability. nih.gov |

| BaF3/FLT3, BaF3/FLT3/ITD, BaF3/FLT3/D835G | Leukemia (Murine) | Pronounced apoptosis regardless of FLT3 mutation status. nih.gov |

| A549 | Non-Small Cell Lung Cancer | Dose-dependent response to the inhibitor. researchgate.net |

| Thyroid Cancer Cell Lines | Thyroid Cancer | Suppression of Akt activity, inhibition of cell proliferation, induction of apoptosis. guidetopharmacology.org |

| Head and Neck Squamous Cell Carcinoma Cell Lines | Head and Neck Cancer | Inhibition of proliferation, induction of apoptosis and anoikis. guidetopharmacology.org |

| Glioblastoma Cell Lines | Glioblastoma | Inhibition of the Akt survival pathway. guidetopharmacology.org |

3D Organoid and Tumoroid Models (e.g., prostate cancer tumoroids, microdissected tumor cuboids)

The utility of the PDK1/Akt/Flt dual pathway inhibitor has been explored in more complex, three-dimensional in vitro models that more closely mimic the in vivo tumor microenvironment.

Prostate Cancer Tumoroids:

A medium-throughput compound screen utilizing murine prostate cancer tumoroid models identified the PDPK1/AKT/FLT dual pathway inhibitor (DPI), also known as KP372-1, as a promising therapeutic agent. This study demonstrated that the inhibitor effectively suppressed the proliferation of these tumoroids. The findings from these 3D models suggest that this dual pathway inhibitor could be a novel treatment for advanced prostate cancer.

Co-culture Systems with Stromal Cells (e.g., bone marrow stromal cells)

To understand the influence of the tumor microenvironment on the efficacy of the this compound, co-culture systems involving cancer cells and stromal cells have been employed.

Acute Myeloid Leukemia (AML) with Bone Marrow Stromal Cells:

While direct studies of KP372-1 in co-culture systems are not extensively detailed in the available research, related studies provide valuable insights. Research has shown that the bone marrow microenvironment can confer resistance to therapies in AML. Studies combining selective Akt inhibitors with FLT3 inhibitors have demonstrated synergistic effects against mutant FLT3-positive AML cells, even in the presence of a protective stromal environment. This suggests that simultaneously targeting these pathways, as KP372-1 does, could be an effective strategy to overcome stroma-mediated drug resistance. The minimal cytotoxic effects of KP372-1 on normal hematopoietic progenitor cells further support its potential use in this context, as it would ideally target the leukemic cells while sparing the normal components of the bone marrow.

In Vivo Preclinical Models

While in vivo data for the specific this compound KP372-1 is limited in the context of heterotopic and orthotopic xenograft models for colorectal and breast cancer, research on inhibitors of the individual pathways in these models provides a basis for understanding the potential effects.

Murine Heterotopic Xenograft Models (e.g., colorectal cancer stem-like cells)

Information on the use of the specific this compound in murine heterotopic xenograft models of colorectal cancer stem-like cells is not available in the reviewed literature.

Orthotopic Xenograft Models (e.g., breast cancer)

Specific studies detailing the use of the this compound in orthotopic breast cancer xenograft models have not been identified in the current body of research.

Future Directions in Research on Pdk1/akt/flt Dual Pathway Inhibitor

Further Investigation of Mechanisms of Action in Diverse Disease Contexts

While initial research has highlighted the efficacy of PDK1/Akt/Flt dual pathway inhibitors in hematological malignancies like Acute Myelogenous Leukemia (AML) sigmaaldrich.comsigmaaldrich.com, their therapeutic potential may extend to a much broader range of diseases. The PI3K/PDK1/Akt pathway is one of the most frequently dysregulated signaling cascades in human cancer and is also implicated in other conditions like diabetes and cardiovascular disorders. patsnap.comglowm.com

Future investigations should systematically evaluate the efficacy of these dual inhibitors in various solid tumors. For example:

Glioblastoma: Research indicates that the EGFRvIII variant, a constitutively active form of the EGFR receptor, is a hallmark of therapy resistance and correlates with PDK1 expression. oncotarget.com Targeting the EGFRvIII/PDK1 axis could be a viable strategy in this difficult-to-treat cancer. oncotarget.com

Non-Small Cell Lung Cancer (NSCLC): The PI3K/PDK1/Akt pathway is a key driver in NSCLC. Studies with a PDK1/MEK dual inhibitor have shown that targeting this axis can induce apoptosis and that this effect can be enhanced by blocking autophagy. mdpi.com This suggests that a PDK1/Akt/Flt inhibitor could also be effective, potentially in combination with autophagy inhibitors. mdpi.com

Prostate Cancer: In models of metastatic, castration-resistant prostate cancer (CRPC), broad-spectrum inhibitors including a PDK/AKT/FLT dual-pathway inhibitor showed potent growth suppression. ru.nl Further studies in models that mimic the bone microenvironment are warranted. ru.nl

Ovarian Cancer: The PI3K/Akt/mTOR cascade is frequently altered in ovarian cancer and has been linked to chemotherapy resistance. glowm.com Investigating dual inhibitors in this context, both as single agents and in combination with standard cytotoxics, is a logical next step. glowm.com

For each disease, it will be essential to elucidate the specific context-dependent mechanisms of action, including the relative importance of inhibiting each target (PDK1, Akt, and Flt3) and the downstream consequences on tumor cell biology.

Development of Novel Combination Therapies with Emerging Therapeutic Modalities

The complexity of signaling networks in cancer often necessitates combination therapies to achieve durable responses and overcome resistance. diva-portal.org Future research should focus on rationally designing and testing combination strategies that pair PDK1/Akt/Flt dual pathway inhibitors with other therapeutic agents.

Promising combination approaches include:

Conventional Chemotherapy: Preclinical studies have already suggested that combining PI3K/Akt pathway inhibitors with cytotoxic agents like doxorubicin (B1662922) or docetaxel (B913) can enhance DNA damage and apoptosis in AML and CRPC models, respectively. ru.nlscientificarchives.com

Other Targeted Inhibitors: Combining the dual inhibitor with agents that target parallel or downstream pathways could create synergistic effects. Potential partners include STAT5 inhibitors, MEK inhibitors, and BCL-2 family inhibitors like venetoclax. scientificarchives.commdpi.com However, care must be taken as some combinations, such as with MEK inhibitors, have shown antagonistic effects in certain contexts, possibly due to feedback activation of the PI3K/Akt pathway. mdpi.com

mTOR Inhibitors: While combining inhibitors of the same pathway (e.g., Akt and mTOR inhibitors) seems logical to achieve a deeper pathway suppression, this can be complicated by feedback loops. mdpi.comglowm.com For example, mTORC1 inhibition can lead to a rebound activation of Akt, potentially limiting efficacy. mdpi.comoncohemakey.com Dual PI3K/mTOR inhibitors are being developed to circumvent this, and combining a PDK1/Akt inhibitor with a next-generation mTOR inhibitor could be a powerful strategy. mdpi.comnih.gov

Modulators of Cellular Processes: Targeting cellular processes that cancer cells co-opt for survival is another promising avenue. For example, in NSCLC, a PDK1/MEK inhibitor was found to induce cytoprotective autophagy; combining it with an autophagy inhibitor like chloroquine (B1663885) (CQ) significantly enhanced its anti-cancer effects in both in vitro and in vivo models. mdpi.com

Biomarker Identification for Predicting Response and Resistance

A significant challenge in the clinical development of targeted therapies is identifying which patients are most likely to benefit. Therefore, a high-priority area of future research is the discovery and validation of biomarkers for PDK1/Akt/Flt dual pathway inhibitors. harvard.edu These biomarkers can be categorized as pharmacodynamic (demonstrating target engagement) or predictive (forecasting sensitivity or resistance).

Table 1: Potential Biomarkers for PDK1/Akt/Flt Pathway Inhibition

| Biomarker Type | Biomarker | Function/Rationale | Potential Challenges | References |

|---|---|---|---|---|

| Pharmacodynamic | Phospho-Akt (Ser473, Thr308) | Direct readout of pathway inhibition. nih.gov | Imperfect prediction of efficacy; potential for incomplete inhibition despite robust response. harvard.edunih.gov | harvard.edunih.gov |

| Phospho-PDK1 (Ser241) | Identified as a candidate biomarker predictive of drug response for a selective PDK1 inhibitor. researchgate.net | Needs validation for dual-pathway inhibitors. | researchgate.net | |

| Phospho-PRAS40, p-4EBP1, p-RPS6 | Downstream effectors of the Akt/mTOR pathway that demonstrate target modulation. nih.gov | Can be regulated by alternative pathways, masking target engagement. harvard.edu | harvard.edunih.gov | |

| Predictive | PIK3CA, AKT mutations | Genetic alterations that confer dependence on the PI3K/Akt pathway and may predict sensitivity. harvard.edunih.gov | Pathway feedback and tumor heterogeneity can complicate prediction based on genotype alone. harvard.edu | harvard.edunih.gov |

| PTEN loss | Loss of this tumor suppressor leads to hyperactivation of the PI3K/Akt pathway, potentially indicating sensitivity. harvard.edunih.gov | Lack of standardized assays and predictive value of co-mutations can be a challenge. harvard.edu | harvard.edunih.gov |

Future research should focus on validating these candidate biomarkers in advanced preclinical models and, subsequently, in clinical trials. This includes standardizing assays and exploring the predictive value of biomarker combinations and signatures rather than single markers. harvard.edu Understanding mechanisms of resistance, such as the activation of escape pathways like the MAPK pathway or feedback loops within the PI3K/Akt pathway itself, is also critical for developing strategies to overcome it. oncohemakey.com

Advanced Preclinical Model Development for Comprehensive Compound Evaluation

To accurately evaluate the efficacy and mechanisms of PDK1/Akt/Flt dual pathway inhibitors, it is imperative to move beyond traditional two-dimensional (2D) monolayer cell cultures. These simplistic models often fail to recapitulate the complex architecture and microenvironment of human tumors.

Future research must utilize advanced preclinical models that offer greater physiological relevance:

Three-Dimensional (3D) Culture Systems: Models such as organoids and spheroids, or assays for anchorage-independent growth in soft agar, better reflect the 3D organization and cell-cell interactions of tumors. researchgate.net Selective PDK1 inhibition has been shown to impair anchorage-independent growth and cell invasion even when it has minimal effect on proliferation in 2D culture. researchgate.net

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are known to better retain the genetic and phenotypic heterogeneity of the original tumor. scientificarchives.comresearchgate.net They are invaluable for testing efficacy and identifying biomarkers of response and resistance in a setting that more closely mirrors human disease. scientificarchives.com

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors due to specific genetic alterations can be powerful tools for studying inhibitor efficacy in the context of an intact immune system and a natural tumor microenvironment.

Specialized In Vivo Models: For specific cancer types, more specialized models are needed. For instance, in studying prostate cancer metastasis, in vivo tibia xenografts were used to reveal resistance to kinase inhibitors within a bone-mimetic environment, a phenomenon not observed in standard subcutaneous xenografts. ru.nl

Humanized Mouse Models: As combination therapies with immunomodulatory agents are explored, mouse models with a reconstituted human immune system will be essential for evaluating the interplay between the targeted inhibitor and anti-tumor immunity.

By employing a suite of these advanced models, researchers can gain a more comprehensive understanding of the therapeutic potential and limitations of PDK1/Akt/Flt dual pathway inhibitors, ultimately facilitating their successful clinical translation.

常见问题

Q. What are the key biochemical assays to assess Flt receptor inhibition by this compound?

- Methodological Answer: Perform kinase activity assays using recombinant Flt3 or immunoprecipitated Flt from cell lysates. Measure ATP consumption via luminescence-based ADP-Glo™ assays. For cellular validation, use Flt-dependent cell lines (e.g., MV4-11 AML cells) and monitor phospho-Flt (Tyr589/591) and downstream STAT5 phosphorylation .

Advanced Research Questions

Q. How do resistance mechanisms to PDK1/Akt/Flt inhibitors emerge, and what strategies can mitigate them?

- Methodological Answer: Resistance often arises from compensatory activation of mTORC1 or ERK pathways. Combine the inhibitor with mTORC1 inhibitors (e.g., rapamycin) or MEK inhibitors (e.g., trametinib). Validate via phospho-proteomic screens or RNA-seq to identify upregulated bypass pathways .

Q. What experimental designs address contradictory data on PDK1 inhibition efficacy in reducing cancer proliferation?

- Methodological Answer: Context-dependent efficacy is common. Use isogenic cell lines with/without PI3K/Akt mutations to isolate PDK1’s role. In vivo, employ patient-derived xenografts (PDX) with annotated PI3K/Akt status. Cross-validate findings with genetic PDK1-knockout models .

Q. How can structural insights into the inhibitor’s binding mode improve selectivity against PDK1 versus off-target kinases?

- Methodological Answer: Perform molecular dynamics simulations using PDK1’s crystal structure (PDB: 1H1W) to analyze hydrophobic interactions and hydrogen bonding. Validate predictions via kinase profiling panels (e.g., 60-kinase screens) and mutagenesis studies targeting residues in the ATP-binding pocket .

Q. What co-targeting strategies enhance the anti-leukemic activity of PDK1/Akt/Flt inhibitors?

- Methodological Answer: Combine with BCL-2 inhibitors (e.g., venetoclax) in Flt3-ITD+ AML models. Synergy can be quantified via Chou-Talalay combination indices. Mechanistically, assess mitochondrial depolarization and caspase-3/7 activation .

Q. How do researchers reconcile discrepancies in the inhibitor’s pro-apoptotic effects across cell types?

- Methodological Answer: Profile baseline expression of pro-survival proteins (e.g., MCL-1, BCL-xL) via reverse-phase protein arrays. Cells with high MCL-1 may resist apoptosis; pre-treat with MCL-1 inhibitors (e.g., S63845) to sensitize .

Q. What in vivo models best capture the dual-pathway modulation of PDK1/Akt/Flt inhibitors?

Q. How can multi-omics approaches elucidate off-target effects of PDK1/Akt/Flt inhibitors?

- Methodological Answer: Integrate transcriptomics (RNA-seq), phospho-proteomics (LC-MS/MS), and metabolomics (GC-MS) to map global signaling rewiring. Prioritize hits using pathway enrichment tools (e.g., GSEA) and validate via CRISPR-Cas9 knockout of candidate off-targets .

Q. Notes for Rigorous Research

- Avoid overreliance on in vitro models lacking tumor microenvironment cues. Use 3D spheroids or co-cultures with stromal cells .

- For translational relevance, prioritize PDX models with matched clinical response data .

- Cross-validate findings using orthogonal methods (e.g., siRNA rescue alongside pharmacological inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。